(5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
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Overview
Description
(5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a bromopyridine moiety linked to a pyrimidinyl-piperidine structure via a methanone bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates and is a key player in the management of type II diabetes mellitus .
Mode of Action
The compound interacts with α-glucosidase, inhibiting its activity . This inhibition results in a decrease in the breakdown of carbohydrates into simple sugars, thus reducing the rise in blood glucose levels after a meal .
Biochemical Pathways
The compound affects the carbohydrate digestion pathway by inhibiting the action of α-glucosidase . This enzyme is responsible for breaking down complex carbohydrates into simple sugars. By inhibiting this enzyme, the compound slows down carbohydrate digestion, leading to a more gradual release of glucose into the bloodstream .
Result of Action
The inhibition of α-glucosidase by this compound leads to a slower digestion of carbohydrates and a more gradual increase in blood glucose levels . This can help manage blood glucose levels in individuals with type II diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Bromopyridine Intermediate: The bromopyridine moiety can be synthesized through bromination of pyridine derivatives under controlled conditions.
Synthesis of the Pyrimidinyl-Piperidine Intermediate: This involves the reaction of pyrimidine derivatives with piperidine under specific conditions to form the pyrimidinyl-piperidine structure.
Coupling Reaction: The final step involves coupling the bromopyridine intermediate with the pyrimidinyl-piperidine intermediate using a suitable coupling agent such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and pyrimidine rings.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the piperidine and pyrimidine rings .
Scientific Research Applications
(5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating various diseases, including cancer and diabetes.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its complex structure and biological activity.
Chemical Biology: It serves as a tool compound in chemical biology for probing biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyridin-3-yl)-morpholin-4-yl-methanone: Similar structure but with a morpholine ring instead of a piperidine ring.
5-Bromopyridine-3-carboxylic acid methyl ester: Contains a bromopyridine moiety but differs in the functional groups attached.
5-Bromopyridine-3-boronic acid: Similar bromopyridine structure but with a boronic acid group.
Uniqueness
(5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is unique due to its combination of a bromopyridine moiety with a pyrimidinyl-piperidine structure, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound in drug discovery and chemical biology .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2/c16-12-6-11(7-18-8-12)15(21)20-5-1-2-13(9-20)22-14-3-4-17-10-19-14/h3-4,6-8,10,13H,1-2,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAPLFROAQYHIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)OC3=NC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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